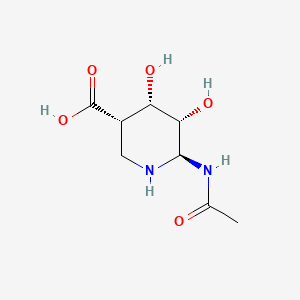

Siastatin B

描述

Siastatin B is a natural product 1-N-iminosugar, first identified in 1974 from a culture of Streptomyces verticillus by Umezewa and co-workers . This compound is a geminal diamine, where the anomeric carbon is replaced by a nitrogen, and the 2-position has an N-acetyl functional group . This compound is a potent and effective inhibitor of three diverse glycosidase classes: sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases .

准备方法

Synthetic Routes and Reaction Conditions: The enantioselective synthesis of Siastatin B and its enantiomer has been achieved using d-ribono-γ-lactone as a starting material . The synthesis involves several stereospecific steps to ensure the correct configuration of the final product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is typically produced through microbial fermentation using Streptomyces verticillus cultures .

化学反应分析

Types of Reactions: Siastatin B undergoes various chemical reactions, including inhibition of glycosidases through the formation of hemiaminal and 3-geminal diol iminosugar (3-GDI) intermediates .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as d-ribono-γ-lactone and specific catalysts to ensure stereospecificity .

Major Products: The major products formed from the reactions involving this compound are hemiaminal and 3-geminal diol iminosugar intermediates, which are responsible for its inhibitory activity .

科学研究应用

Structural Characteristics

Siastatin B is structurally similar to N-acetylneuraminic acid, featuring an iminosugar scaffold with functional groups that allow it to interact effectively with enzyme active sites. Its ability to form hydrogen bonds with critical residues in glycosidases underpins its inhibitory effects. The compound has been shown to bind in a chair conformation, which is essential for its activity against several glycosidases .

Inhibition of Glycosidases

This compound exhibits broad-spectrum inhibition across various glycosidase classes:

- Sialidases : this compound is recognized for its ability to inhibit sialidases from viral, bacterial, and human origins with micromolar potency. It has been shown to be particularly effective against human cytosolic sialidase 2 (NEU2), demonstrating higher competitive inhibitory activity than other known inhibitors like DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid) at acidic pH .

- β-D-Glucuronidases : The inhibition mechanism of this compound against β-D-glucuronidases is complex; it generates hemiaminal and 3-geminal diol iminosugars that are responsible for its inhibitory action. This discovery highlights a new class of glycosidase inhibitors that could lead to the development of more effective therapeutic agents .

- N-Acetyl-Glucosaminidases : this compound also inhibits N-acetyl-glucosaminidases, which are crucial in various biological processes including cancer metastasis and pathogen invasion .

Case Study 1: Inhibition of Human Sialidase NEU2

A study evaluated the effects of this compound on NEU2 activity. Results indicated that this compound not only inhibited NEU2 but also stabilized its activity at acidic pH levels. Molecular docking simulations suggested that this compound binds effectively within the active site of NEU2, demonstrating potential for developing specific inhibitors targeting human sialidases .

Case Study 2: Broad-Spectrum Glycosidase Inhibition

Research involving crystallographic analysis revealed that this compound acts as a broad-spectrum glycosidase inhibitor. The study synthesized both gluco- and galacto-configured 3-geminal diol iminosugars derived from this compound, which showed submicromolar inhibition against exo-β-D-glucuronidases and human heparanase. This work underscores the potential of this compound derivatives in therapeutic applications .

Data Tables

| Glycosidase Class | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Sialidases | ~5 | Competitive inhibition via binding to active site |

| β-D-Glucuronidases | Submicromolar | Formation of hemiaminal and 3-geminal diol iminosugars |

| N-Acetyl-Glucosaminidases | Varies | Inhibition through structural mimicry |

作用机制

相似化合物的比较

- Migalastat

- Miglustat

- Miglitol

Comparison: Siastatin B is unique due to its broad-spectrum inhibitory activity against multiple glycosidase classes . While compounds like migalastat and miglustat are used clinically to treat lysosomal storage disorders, this compound’s ability to inhibit a wider range of glycosidases makes it a valuable tool in both research and potential therapeutic applications .

生物活性

Siastatin B, an iminosugar compound, has garnered significant attention due to its potent biological activity as an inhibitor of various glycosidases, particularly sialidases and β-glucuronidases. This article delves into the molecular mechanisms, structural characteristics, and diverse biological implications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is structurally related to naturally occurring sugars, specifically resembling N-acetylneuraminic acid (Neu5Ac) and uronic acids. Its unique structure includes functional groups that enhance its inhibitory potency against glycosidases. The compound exhibits a broad spectrum of activity against various enzymes involved in glycan metabolism, making it a valuable tool in biochemical research and potential therapeutic applications.

This compound functions primarily as a competitive inhibitor of glycosidases. Its inhibition mechanism involves the formation of stable enzyme-inhibitor complexes that prevent substrate binding. Notably, this compound has been shown to inhibit:

- Sialidases : With an IC50 value of approximately 5 μM, this compound is among the most effective inhibitors tested against sialidases from both viral and bacterial origins .

- β-Glucuronidases : The compound also inhibits β-glucuronidases and human heparanase with submicromolar potency, revealing a novel binding mode that deviates from traditional inhibitors .

Structural Insights

Crystallographic studies have elucidated the binding interactions between this compound and its target enzymes. For instance, structural analyses revealed that this compound does not occupy the active site directly; instead, it generates breakdown products that bind effectively to the enzyme's active site . The following table summarizes key structural features and their implications for biological activity:

| Feature | Description | Implication |

|---|---|---|

| Functional Groups | Carboxylic acid, hydroxyl, N-acetyl | Enhances binding affinity |

| Structural Similarity | Resembles Neu5Ac and uronic acids | Facilitates competitive inhibition |

| Binding Mode | Forms hemiaminal and geminal diol products | Unique interaction with enzyme active sites |

Case Studies

Several studies have highlighted the biological significance of this compound:

- Inhibition of Sialidases in Gut Microbiota : Research demonstrated that this compound effectively inhibits intramolecular trans-sialidases produced by Ruminococcus gnavus, a bacterium associated with inflammatory bowel diseases (IBD). This inhibition may impact mucin degradation and microbial adaptation in the gut .

- Anticancer Potential : this compound's ability to inhibit human heparanase suggests a potential role in cancer therapy. Heparanase is implicated in tumor metastasis; thus, its inhibition could limit cancer progression .

- Regulation of Sialidase Activity : A study illustrated that this compound modulates the activity of human cytosolic sialidase 2 (NEU2), showing higher competitive inhibition at acidic pH levels. This finding underscores the compound's potential utility in therapeutic contexts where sialidase modulation is beneficial .

属性

IUPAC Name |

(3S,4S,5R,6R)-6-acetamido-4,5-dihydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-3(11)10-7-6(13)5(12)4(2-9-7)8(14)15/h4-7,9,12-13H,2H2,1H3,(H,10,11)(H,14,15)/t4-,5-,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTKLICLJUKNCG-ZTYPAOSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(CN1)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](CN1)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203265 | |

| Record name | 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54795-58-3 | |

| Record name | Siastatin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54795-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054795583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siastatin B microbial | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。